molecular formula C29H30N2O5 B4965140 3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4965140
M. Wt: 486.6 g/mol
InChI Key: NUGZFEXELJHCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This dibenzo[b,e][1,4]diazepin-1-one derivative features a 1,4-diazepine core fused with two benzene rings. Key substituents include a 3-(4-methoxyphenyl) group and a 11-(2,4,5-trimethoxyphenyl) moiety. This compound’s molecular complexity and functional group arrangement make it a candidate for biological activity studies, particularly in oncology and neurology .

Properties

IUPAC Name

9-(4-methoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-33-19-11-9-17(10-12-19)18-13-23-28(24(32)14-18)29(31-22-8-6-5-7-21(22)30-23)20-15-26(35-3)27(36-4)16-25(20)34-2/h5-12,15-16,18,29-31H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGZFEXELJHCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5OC)OC)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 11

The 11-position phenyl ring is a critical determinant of physicochemical and biological properties. Below is a comparative analysis with similar compounds:

Table 1: Substituent Effects at Position 11
Compound (Position 11 Substituent) Molecular Formula Molecular Mass Key Properties/Findings Reference
Target Compound (2,4,5-trimethoxyphenyl) Not explicitly provided - High electron density due to three methoxy groups; potential for enhanced binding affinity.
11-(4-(Trifluoromethyl)phenyl) () C27H23F3N2O2 464.487 Trifluoromethyl group increases lipophilicity; may improve blood-brain barrier penetration.
11-(3-Bromo-4-hydroxy-5-methoxyphenyl) () C27H22BrClN2O3 525.821 Bromine and hydroxy groups introduce halogen bonding and hydrogen-bonding potential.
11-(3,4,5-Trimethoxyphenyl) () C28H27F3N2O5 528.530 Symmetric trimethoxy substitution alters steric hindrance compared to 2,4,5-isomer.
11-(1H-Indol-3-yl) () C29H22N4O2 458.519 Indole group enhances π-π stacking interactions; demonstrated selective cytotoxicity in cancer cells.
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4,5-trimethoxyphenyl group provides strong electron donation, contrasting with the electron-withdrawing trifluoromethyl group in . This difference may influence redox stability and interactions with hydrophobic binding pockets .
  • Halogen vs.

Substituent Variations at Position 3

The 3-(4-methoxyphenyl) group is conserved in some analogs but varies in others:

Table 2: Substituent Effects at Position 3
Compound (Position 3 Substituent) Molecular Formula Molecular Mass Key Properties/Findings Reference
Target Compound (4-methoxyphenyl) - - Methoxy group enhances solubility and modulates metabolic oxidation.
3-(4-Chlorophenyl) () C27H22BrClN2O3 525.821 Chlorine increases lipophilicity; may improve membrane permeability but risks toxicity.
3-Phenyl () C27H21ClN2O 424.921 Lack of methoxy reduces polarity; simpler structure may limit target specificity.
Key Observations:
  • Methoxy vs. Chlorine : The 4-methoxy group in the target compound improves water solubility compared to the 4-chloro analog in , which prioritizes lipophilicity .

Computational Comparison Methods

  • Tanimoto Coefficients: Binary fingerprint analysis () suggests moderate similarity between the target compound and (shared dibenzo[b,e][1,4]diazepinone core) but diverges in substituent profiles .
  • Graph-Based Matching : Direct subgraph comparisons () highlight conserved diazepine cores but variable aromatic substituents, explaining differences in bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.